molecular formula C8H7NOS B8406166 6-Methoxythieno[3,2-b]pyridine CAS No. 115063-94-0

6-Methoxythieno[3,2-b]pyridine

Cat. No.: B8406166
CAS No.: 115063-94-0
M. Wt: 165.21 g/mol
InChI Key: USNKLAGUDNNTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxythieno[3,2-b]pyridine (CAS: 115063-94-0) is a fused heterocyclic compound comprising a thiophene ring annulated to a pyridine moiety, with a methoxy group at the 6-position. This scaffold is notable for its electronic and steric properties, making it a valuable intermediate in medicinal and materials chemistry.

Properties

CAS No.

115063-94-0

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

6-methoxythieno[3,2-b]pyridine

InChI

InChI=1S/C8H7NOS/c1-10-6-4-8-7(9-5-6)2-3-11-8/h2-5H,1H3

InChI Key

USNKLAGUDNNTCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CS2)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Similarities

Table 1: Key Structural Analogs and Similarity Scores
Compound Name Substituents Structural Similarity Key Reference
6-Methoxythieno[3,2-b]pyridine 6-OCH₃ Reference Compound
2-Chloro-6-methoxyisonicotinonitrile 2-Cl, 6-OCH₃, 3-CN 0.82
3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine 3-Ph, 6-CF₃ N/A
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-(2-OCH₃-Ph), 6-Ph, 2-COOCH₃ N/A

Key Observations :

  • Methoxy Group: The 6-OCH₃ group in the parent compound contributes to π-conjugation, which is critical in donor-acceptor copolymers (e.g., dithieno[3,2-b:2',3'-d]pyridine-based polymers) .
  • Amino and Ester Groups: Derivatives like methyl 3-amino-...carboxylate () introduce hydrogen-bonding sites, influencing solubility and crystallinity .

Comparison :

  • The parent compound’s synthesis likely parallels methods for 3-Amino-6-substituted thieno[2,3-b]pyridines, where cyclization of cyanoacetamide derivatives with sulfur-containing reagents is common .
  • Higher yields (>80%) are achieved in copolymer syntheses (e.g., dithieno[3,2-b]pyridine-based systems) using palladium-catalyzed cross-coupling, suggesting scalability for materials applications .

Physicochemical and Spectral Properties

Table 3: Spectral Data and Physical Properties
Compound Melting Point (°C) IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) Reference
This compound Not reported Not available Not available
3-Amino-5-ethoxycarbonyl-...carboxamide 210–212 3320 (NH₂), 1660 (C=O) 1.35 (t, CH₃), 4.25 (q, OCH₂)
2-Ethoxy-6-[(methylimino)methyl]pyridine 98–100 1650 (C=N) 2.45 (s, CH₃), 4.20 (q, OCH₂)

Insights :

  • The absence of melting point data for this compound highlights gaps in characterization, whereas analogs like 3-Amino-...carboxamide show well-defined spectral profiles .
  • Crystal structures of related pyridines (e.g., 2-Ethoxy-6-[(methylimino)methyl]pyridine) reveal monoclinic systems (space group P21/c) with hydrogen-bonding networks influencing solid-state packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.